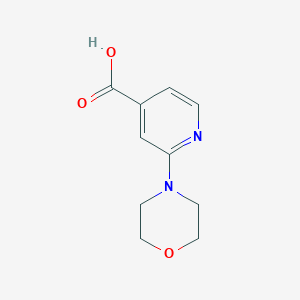

2-Morpholinoisonicotinic acid

Description

The exact mass of the compound 2-Morpholinoisonicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Morpholinoisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Morpholinoisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(14)8-1-2-11-9(7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOIVNZYILYGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376246 | |

| Record name | 2-(Morpholin-4-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295349-64-3 | |

| Record name | 2-(Morpholin-4-yl)isonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=295349-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Morpholin-4-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Morpholin-4-yl)isonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Morpholinoisonicotinic Acid

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry, the strategic combination of pharmacophoric elements is paramount to the development of novel therapeutics. This whitepaper delves into the history and synthesis of 2-Morpholinoisonicotinic acid, a heterocyclic compound that has emerged as a valuable building block in drug discovery. Its unique structural architecture, combining the favorable physicochemical properties of the morpholine ring with the versatile reactivity of the isonicotinic acid backbone, has positioned it as a privileged scaffold in the design of a diverse array of biologically active molecules.

A Historical Perspective: Unraveling the Genesis

While the precise date and the researchers behind the initial synthesis of 2-Morpholinoisonicotinic acid remain elusive in readily available literature, its conceptualization can be traced to the broader exploration of morpholine-containing heterocycles and substituted isonicotinic acids in the mid-20th century. The morpholine moiety, recognized for its ability to improve aqueous solubility and metabolic stability, has been a staple in medicinal chemistry for decades.[1][2][3] Similarly, isonicotinic acid and its derivatives have a rich history, most notably with the discovery of the anti-tuberculosis drug isoniazid.[4] The deliberate fusion of these two key pharmacophores likely arose from a rational drug design approach aimed at creating novel chemical entities with enhanced drug-like properties.

The development of synthetic routes to 2-amino-substituted nicotinic and isonicotinic acids in the 1960s and 1970s laid the groundwork for the eventual synthesis of 2-Morpholinoisonicotinic acid.[5] These early investigations into nucleophilic aromatic substitution on chloropyridine carboxylic acids were crucial for establishing the feasibility of introducing amine functionalities, including cyclic amines like morpholine, onto the pyridine ring.

The Predominant Synthetic Pathway: A Three-Step Approach

The most widely adopted and efficient synthesis of 2-Morpholinoisonicotinic acid commences with the commercially available precursor, 2-chloronicotinic acid. This robust three-step process is characterized by high yields and straightforward experimental procedures.

A logical workflow for the synthesis of 2-Morpholinoisonicotinic acid.

Caption: Synthetic workflow from 2-chloronicotinic acid.

Experimental Protocols

Step 1: Esterification of 2-Chloronicotinic Acid

To a solution of 2-chloronicotinic acid in a suitable solvent such as dichloromethane, oxalyl chloride is added dropwise at 0°C in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred for a designated period before the addition of methanol and triethylamine. The reaction is typically warmed to 40°C and monitored until completion.

Step 2: Nucleophilic Aromatic Substitution with Morpholine

The resulting methyl 2-chloronicotinate is then subjected to a nucleophilic aromatic substitution reaction with morpholine. This step is generally carried out by heating the ester with an excess of morpholine at an elevated temperature, often around 100°C.

Step 3: Hydrolysis of the Ester

The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is achieved by treating the methyl 2-morpholinonicotinate with an aqueous acid, such as hydrochloric acid, and heating the mixture, typically at 100°C.

This optimized three-step synthesis has been reported to achieve an impressive overall yield of 93%.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Temperature (°C) | Reported Yield |

| 1 | Esterification | 2-Chloronicotinic acid, (COCl)₂, DMF, CH₃OH, Triethylamine | 40 | High |

| 2 | Nucleophilic Substitution | Methyl 2-chloronicotinate, Morpholine | 100 | High |

| 3 | Hydrolysis | Methyl 2-morpholinonicotinate, HCl, H₂O | 100 | High |

| Overall | 93% |

Alternative Synthetic Strategies

While the three-step route from 2-chloronicotinic acid is the most prevalent, alternative synthetic approaches can be envisioned, particularly for the generation of substituted analogs. These methods often involve the construction of the pyridine ring as a key step.

A potential alternative synthetic pathway.

Caption: Hantzsch-type synthesis of a pyridine core.

The Role of 2-Morpholinoisonicotinic Acid in Drug Discovery

The 2-Morpholinoisonicotinic acid scaffold has proven to be a versatile starting point for the development of a wide range of therapeutic agents. The morpholine ring often engages in crucial hydrogen bonding interactions with biological targets, while the carboxylic acid provides a handle for further chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

Derivatives of 2-Morpholinoisonicotinic acid have been investigated for their potential as inhibitors of various enzymes and receptors. For example, the core structure has been incorporated into molecules targeting kinases, which are critical regulators of cell signaling and are frequently implicated in cancer and inflammatory diseases.

A simplified representation of a signaling pathway.

Caption: Inhibition of a kinase signaling pathway.

Conclusion

2-Morpholinoisonicotinic acid stands as a testament to the power of rational drug design, combining two medicinally important scaffolds to create a building block of significant value. While its precise origins are not definitively documented, its utility in modern drug discovery is undeniable. The efficient and high-yielding three-step synthesis from 2-chloronicotinic acid has made this compound readily accessible to researchers, fueling the exploration of its potential in developing new and improved therapeutics. As our understanding of disease biology deepens, the strategic application of privileged scaffolds like 2-Morpholinoisonicotinic acid will undoubtedly continue to drive innovation in the pharmaceutical sciences.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. chempanda.com [chempanda.com]

- 5. US3415834A - Derivatives of 2-anilino-nicotinic acid and process for their preparation - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Morpholinoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Morpholinoisonicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document compiles available computed data, information on related compounds, and detailed experimental protocols for the determination of its key physicochemical parameters. Furthermore, based on the activity of structurally similar molecules, potential biological targets and signaling pathway interactions are explored. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and evaluation of 2-Morpholinoisonicotinic acid and its derivatives for therapeutic applications.

Introduction

2-Morpholinoisonicotinic acid is a derivative of isonicotinic acid characterized by the presence of a morpholine ring at the 2-position of the pyridine core. The incorporation of the morpholine moiety, a privileged scaffold in medicinal chemistry, can significantly influence the molecule's physicochemical properties such as solubility, lipophilicity, and basicity, thereby impacting its pharmacokinetic and pharmacodynamic profile. A thorough understanding of these properties is crucial for the rational design and development of novel drug candidates.

Physicochemical Properties

A summary of the available quantitative data for 2-Morpholinoisonicotinic acid is presented in Table 1. It is important to note that much of the currently available data is computational.

Table 1: Physicochemical Properties of 2-Morpholinoisonicotinic Acid

| Property | Value | Data Type | Reference |

| Molecular Formula | C₁₀H₁₂N₂O₃ | - | |

| Molecular Weight | 208.21 g/mol | - | |

| Melting Point | 180 °C | Experimental | |

| Boiling Point | 511.899 °C at 760 mmHg | Experimental | |

| LogP (calculated) | 0.5 | Computed | |

| Topological Polar Surface Area (TPSA) | 62.7 Ų | Computed | |

| Complexity | 229 | Computed | |

| Hydrogen Bond Donors | 1 | Computed | |

| Hydrogen Bond Acceptors | 5 | Computed | |

| Rotatable Bonds | 2 | Computed |

Note: The experimental melting and boiling points are sourced from chemical supplier databases and may not be independently verified.

Experimental Protocols for Physicochemical Characterization

Detailed and validated experimental protocols are essential for obtaining reliable physicochemical data. The following sections outline standard methodologies for determining the key properties of 2-Morpholinoisonicotinic acid.

Determination of Melting Point

The melting point of a solid crystalline compound is a critical indicator of its purity. The capillary melting point method is a standard and widely used technique.

Workflow for Capillary Melting Point Determination

Caption: Workflow for determining the melting point using the capillary method.

Determination of Solubility

Solubility is a critical parameter influencing a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the shake-flask method to determine solubility.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding a compound's ionization state at different physiological pH values. Potentiometric titration is a highly accurate method for pKa determination.

Workflow for Potentiometric pKa Determination

Caption: Workflow for determining pKa by potentiometric titration.

Determination of LogP

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classical approach for its determination.

Workflow for Shake-Flask LogP Determination

Caption: Workflow for the shake-flask method for LogP determination.

Potential Biological Activity and Signaling Pathway Involvement

Direct experimental evidence for the biological targets of 2-Morpholinoisonicotinic acid is not yet available in the public domain. However, the structurally related compound, 2-(2-Methylmorpholino)isonicotinic acid, has been reported to exhibit inhibitory activity against several protein kinases, including Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), and Rho-associated coiled-coil containing protein kinase (ROCK). This suggests that 2-Morpholinoisonicotinic acid may also target these or other kinases, thereby modulating key cellular signaling pathways implicated in diseases such as cancer and inflammation.

Potential Kinase Inhibition and Associated Signaling Pathways

The EGFR signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Aberrant EGFR signaling is a hallmark of many cancers, making it a key therapeutic target.

Caption: Potential inhibition of the EGFR signaling pathway.

The JAK/STAT pathway is a crucial signaling cascade for a wide variety of cytokines and growth factors, playing a key role in immunity, cell proliferation, and apoptosis.[2][3][4] Dysregulation of this pathway is associated with various immune disorders and cancers.

Caption: Potential inhibition of the JAK/STAT signaling pathway.

The ROCK signaling pathway is a central regulator of the actin cytoskeleton and is involved in fundamental cellular processes such as cell adhesion, migration, and contraction.[5][6] Its dysregulation has been implicated in cardiovascular diseases and cancer metastasis.

Caption: Potential inhibition of the ROCK signaling pathway.

Conclusion

2-Morpholinoisonicotinic acid represents a molecule of significant interest for further investigation in the field of drug discovery. This technical guide has consolidated the currently available physicochemical data and provided standardized experimental protocols for its comprehensive characterization. The potential for this compound to act as a kinase inhibitor, based on the activity of a close structural analog, highlights promising avenues for future research into its mechanism of action and therapeutic applications. The generation of robust experimental data for its solubility, pKa, and biological activity is a critical next step in elucidating the full potential of 2-Morpholinoisonicotinic acid.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. journals.biologists.com [journals.biologists.com]

- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of 2-Morpholinoisonicotinic Acid Derivatives: A Technical Overview for Drug Discovery Professionals

An In-depth Analysis of Synthetic Methodologies, Biological Activities, and Structural Insights for the Development of Novel Therapeutics

The 2-morpholinoisonicotinic acid scaffold is a promising heterocyclic motif in the design of novel therapeutic agents. While direct and extensive structure-activity relationship (SAR) studies on this specific core are not abundantly available in the public domain, valuable insights can be gleaned from research on structurally related compounds, particularly in the context of anticancer activity. This technical guide synthesizes the available data on the synthesis, biological evaluation, and SAR of derivatives that share key structural features with 2-morpholinoisonicotinic acid, providing a foundational resource for researchers and professionals in drug development.

Core Structure and Synthetic Approaches

The foundational structure of 2-morpholinoisonicotinic acid features a pyridine-4-carboxylic acid backbone with a morpholine substituent at the 2-position. The synthesis of related structures, such as 2-morpholino-4-anilinoquinolines, provides a viable blueprint for the generation of a diverse chemical library for SAR exploration. A common synthetic strategy involves the nucleophilic substitution of a leaving group, typically a halogen, on the heterocyclic ring with morpholine.

A representative synthetic pathway for a related series of 2-morpholino-4-anilinoquinoline compounds is depicted below. This multi-step synthesis begins with 4-hydroxy-2-methylquinoline and proceeds through chlorination, nucleophilic substitution with various anilines, oxidation of the methyl group to a carboxylic acid, and finally, amidation. While this synthesis does not yield the exact 2-morpholinoisonicotinic acid core, it illustrates the key chemical transformations that would be necessary.

Caption: Generalized synthetic workflow for 2-morpholinoisonicotinic acid derivatives.

Structure-Activity Relationship Insights from Anticancer Studies

Investigations into the anticancer properties of 2-morpholino-4-anilinoquinoline derivatives have revealed preliminary SAR trends that may be translatable to the 2-morpholinoisonicotinic acid scaffold. The cytotoxic activity of these compounds against various cancer cell lines, such as the HepG2 human liver cancer cell line, provides a basis for understanding the influence of different substituents on biological activity.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of synthesized 2-morpholino-4-anilinoquinoline derivatives against the HepG2 cell line. These compounds share the 2-morpholinoquinoline core and vary in the substitution pattern on the 4-anilino moiety.

| Compound ID | 4-Anilino Substituent | IC50 (µM) against HepG2 Cells[1] |

| 3a | Unsubstituted | > 50 |

| 3b | 4-Fluoro | 25.31 |

| 3c | 4-Chloro | 11.42 |

| 3d | 4-Bromo | 8.50 |

| 3e | 4-Iodo | 12.76 |

Key Observations from the Data:

-

Halogen Substitution: The introduction of a halogen atom at the 4-position of the anilino ring significantly enhances cytotoxic activity compared to the unsubstituted analog (3a).

-

Effect of Halogen Identity: Among the halogenated derivatives, the bromo-substituted compound (3d) exhibited the most potent activity, followed by the chloro (3c) and iodo (3e) analogs. The fluoro-substituted compound (3b) was the least active of the halogenated series. This suggests that both the electronegativity and the size of the halogen may play a role in the interaction with the biological target.

These findings suggest that the electronic and steric properties of substituents on an aromatic ring appended to the core structure can have a profound impact on anticancer activity.

Experimental Protocols

To ensure the reproducibility and comparability of SAR data, detailed and standardized experimental protocols are essential. The following sections outline the methodologies employed in the evaluation of the anticancer activity of the aforementioned quinoline derivatives.

Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives

A general procedure for the synthesis of the 2-morpholino-4-anilinoquinoline compounds is as follows:

-

Chlorination: 4-hydroxy-2-methylquinoline is treated with a chlorinating agent, such as phosphorus oxychloride, to yield 4-chloro-2-methylquinoline.

-

Nucleophilic Aromatic Substitution: The resulting 4-chloro derivative is reacted with a substituted aniline in a suitable solvent, often under reflux conditions, to introduce the anilino moiety at the 4-position.

-

Oxidation: The methyl group at the 2-position is oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate.

-

Chlorination of the Acid: The carboxylic acid is converted to an acyl chloride using a reagent like thionyl chloride.

-

Nucleophilic Substitution with Morpholine: The acyl chloride is then reacted with morpholine to yield the final 2-morpholino-4-anilinoquinoline derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours). Control wells containing untreated cells and vehicle-treated cells are included.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of 2-morpholinoisonicotinic acid derivatives are yet to be fully elucidated, the anticancer activity of related quinoline-based compounds suggests potential interference with key signaling pathways involved in cancer cell proliferation and survival. Many quinoline derivatives are known to act as kinase inhibitors. For instance, bosutinib and neratinib, both of which contain a quinoline core, are approved anticancer drugs that target tyrosine kinases such as Bcr-Abl and EGFR/HER2, respectively.[1]

The observed cytotoxicity of the 2-morpholino-4-anilinoquinoline derivatives could potentially be attributed to the inhibition of critical kinases within signaling cascades that are dysregulated in cancer, such as the PI3K/Akt/mTOR or the Ras/Raf/MEK/ERK pathways. Further investigation through kinase profiling and molecular docking studies would be necessary to identify the specific molecular targets and elucidate the mechanism of action.

Caption: Hypothesized inhibition of cancer signaling pathways by 2-morpholinoisonicotinic acid derivatives.

Conclusion and Future Directions

The 2-morpholinoisonicotinic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data is limited, the analysis of structurally related compounds, particularly in the field of oncology, provides valuable initial insights. The enhanced cytotoxic activity observed with specific halogen substitutions on an appended aromatic ring underscores the importance of systematic structural modification and biological evaluation.

Future research efforts should focus on the synthesis and screening of a dedicated library of 2-morpholinoisonicotinic acid derivatives to establish a comprehensive SAR. Key areas for exploration include:

-

Modification of the Carboxylic Acid: Conversion of the carboxylic acid to various amides, esters, and other bioisosteres to explore their impact on activity and pharmacokinetic properties.

-

Substitution on the Pyridine Ring: Introduction of various substituents on the pyridine core to modulate electronic and steric properties.

-

Exploration of the Morpholine Ring: While the morpholine moiety often imparts favorable properties such as aqueous solubility, modifications to this ring system could be explored.

A systematic approach, combining chemical synthesis, in vitro screening, and mechanistic studies, will be crucial in unlocking the full therapeutic potential of the 2-morpholinoisonicotinic acid scaffold.

References

Spectroscopic Data Analysis of 2-Morpholinoisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data analysis of 2-Morpholinoisonicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted spectroscopic data, supported by the known spectral characteristics of its constituent functional groups: a morpholine ring, a pyridine ring, and a carboxylic acid. This guide includes predicted data for Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, alongside the reported mass spectrometry data. Detailed, generalized experimental protocols for acquiring such data are provided to aid researchers in their laboratory work. Furthermore, a logical workflow for the spectroscopic analysis of a synthesized organic compound like 2-Morpholinoisonicotinic acid is visualized using a DOT language diagram. This document is intended to serve as a valuable resource for the characterization and analysis of 2-Morpholinoisonicotinic acid and related compounds.

Introduction

2-Morpholinoisonicotinic acid, with the chemical formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol , is a derivative of isonicotinic acid. Its structure, featuring a morpholine moiety attached to a pyridine carboxylic acid backbone, suggests potential applications in medicinal chemistry, as both morpholine and pyridine derivatives are common scaffolds in drug discovery. Accurate and thorough spectroscopic analysis is paramount for the unequivocal identification and characterization of this and other novel compounds. This guide outlines the expected spectroscopic profile of 2-Morpholinoisonicotinic acid and provides the necessary protocols for its experimental verification.

Spectroscopic Data

The following tables summarize the predicted and reported spectroscopic data for 2-Morpholinoisonicotinic acid.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For 2-Morpholinoisonicotinic acid, electrospray ionization (ESI) in positive ion mode is a suitable method.

| Technique | Parameter | Value | Reference |

| ESI-MS | [M+H]⁺ | 208.1 m/z |

Predicted FT-IR Spectral Data

The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | 1730-1700 |

| Aromatic Ring | C=C & C=N stretches | 1600-1450 |

| Morpholine | C-H stretches | 2950-2850 |

| Morpholine | C-O-C stretch | 1150-1085 |

| Pyridine Ring | C-H out-of-plane bending | 900-675 |

Predicted UV-Visible Spectral Data

The UV-Vis spectrum in a polar solvent like ethanol or methanol is expected to exhibit absorption bands characteristic of the substituted pyridine ring system. Isonicotinic acid itself shows absorption maxima around 214 nm and 264 nm. The presence of the morpholino group may cause a slight shift in these absorptions.

| Solvent | Predicted λmax (nm) | Associated Transition |

| Ethanol | ~220-230 | π → π |

| Ethanol | ~270-280 | π → π / n → π* |

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the different types of protons and their connectivity in the molecule. The chemical shifts are predicted for a standard solvent like DMSO-d₆.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | singlet (broad) | 1H |

| Pyridine Ring (-CH=) | 8.5 - 8.7 | doublet | 1H |

| Pyridine Ring (-CH=) | 7.8 - 8.0 | doublet | 1H |

| Pyridine Ring (-CH=) | 7.0 - 7.2 | singlet | 1H |

| Morpholine (-O-CH₂-) | 3.6 - 3.8 | triplet | 4H |

| Morpholine (-N-CH₂-) | 3.4 - 3.6 | triplet | 4H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will indicate the number of distinct carbon environments in the molecule.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 165 - 170 |

| Pyridine Ring (C-COOH) | 145 - 150 |

| Pyridine Ring (C-N) | 155 - 160 |

| Pyridine Ring (-CH=) | 148 - 152 |

| Pyridine Ring (-CH=) | 120 - 125 |

| Pyridine Ring (-CH=) | 110 - 115 |

| Morpholine (-O-CH₂-) | 65 - 70 |

| Morpholine (-N-CH₂-) | 45 - 50 |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of 2-Morpholinoisonicotinic acid.

Mass Spectrometry (Electrospray Ionization)

-

Sample Preparation: Dissolve approximately 1 mg of 2-Morpholinoisonicotinic acid in 1 mL of a suitable solvent such as methanol or acetonitrile. The solution should be sonicated for a few minutes to ensure complete dissolution.

-

Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Methodology:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Operate the ESI source in positive ion mode.

-

Set the capillary voltage to approximately 3-4 kV.

-

Maintain the drying gas (nitrogen) flow rate at 5-10 L/min and the gas temperature at 250-350 °C.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: An FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Methodology:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the solid sample on the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of 2-Morpholinoisonicotinic acid in a UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL. From this stock solution, prepare a dilute solution with an expected absorbance in the range of 0.1-1.0 AU.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Methodology:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Record the absorbance spectrum over a wavelength range of 200-800 nm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-Morpholinoisonicotinic acid in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology for ¹H NMR:

-

Tune and shim the probe for the specific sample.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Typically, 8 to 16 scans are sufficient.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

-

Methodology for ¹³C NMR:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound like 2-Morpholinoisonicotinic acid.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of 2-Morpholinoisonicotinic acid. While the presented FT-IR, UV-Vis, and NMR data are based on predictions from known chemical principles, they offer a robust framework for researchers to interpret experimentally obtained spectra. The provided mass spectrometry data serves as a key identifier for the molecule. The detailed experimental protocols are designed to be broadly applicable for the analysis of this and similar organic compounds. It is the hope that this guide will facilitate further research and development involving 2-Morpholinoisonicotinic acid by providing a clear and comprehensive reference for its spectroscopic characterization.

Unraveling the Enigma: A Technical Guide to Elucidating the Cellular Mechanism of Action of 2-Morpholinoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the mechanism of action of 2-Morpholinoisonicotinic acid is not publicly available. This guide therefore outlines a comprehensive, hypothetical research framework to investigate its cellular and molecular targets. The presented data, protocols, and pathways are illustrative templates designed to guide future research endeavors.

Introduction

2-Morpholinoisonicotinic acid is a synthetic organic compound featuring a morpholine ring attached to an isonicotinic acid backbone. While its exact biological role is yet to be fully elucidated, its structural motifs are present in various bioactive molecules, suggesting potential as a therapeutic agent. The morpholine moiety is often incorporated into drug candidates to improve pharmacokinetic properties, while the isonicotinic acid scaffold is a known pharmacophore. This technical guide provides a systematic approach to characterizing the mechanism of action of 2-Morpholinoisonicotinic acid, from initial screening to detailed pathway analysis.

Section 1: Initial Bioactivity Screening and Target Identification

The first step in characterizing a novel compound is to determine its general bioactivity and identify its molecular targets. A tiered screening approach is recommended.

Phenotypic Screening

Initial screening in a panel of diverse human cancer cell lines can provide preliminary insights into the compound's potential anti-proliferative effects.

Table 1: Hypothetical Anti-proliferative Activity of 2-Morpholinoisonicotinic Acid in a Cancer Cell Line Panel

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | 15.2 |

| A549 | Lung | 22.8 |

| HeLa | Cervical | 8.5 |

| PC-3 | Prostate | > 50 |

| U-87 MG | Glioblastoma | 5.1 |

Target Identification Strategies

Based on the phenotypic screening results, several methods can be employed to identify the direct molecular targets of 2-Morpholinoisonicotinic acid.

Experimental Workflow for Target Identification

Section 2: Elucidation of Mechanism of Action - A Case Study in Kinase Inhibition

Assuming initial screens suggest inhibitory activity against a specific kinase family, the following section details the subsequent investigation.

In Vitro Kinase Inhibition Assays

Quantitative assessment of the compound's inhibitory potential against a panel of purified kinases is crucial.

Table 2: Hypothetical Kinase Inhibition Profile of 2-Morpholinoisonicotinic Acid

| Kinase Target | IC50 (nM) | Ki (nM) | Mode of Inhibition |

| Kinase A | 25 | 15 | ATP-competitive |

| Kinase B | 150 | 95 | Non-competitive |

| Kinase C | > 10,000 | - | Not determined |

| Kinase D | 8 | 5 | ATP-competitive |

Detailed Experimental Protocols

Protocol 2.2.1: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reagent Preparation:

-

Prepare a 2X kinase solution in kinase reaction buffer.

-

Prepare a 2X substrate/ATP solution in kinase reaction buffer.

-

Serially dilute 2-Morpholinoisonicotinic acid in kinase reaction buffer.

-

-

Reaction Setup (384-well plate):

-

Add 2.5 µL of 2-Morpholinoisonicotinic acid dilution or vehicle control.

-

Add 2.5 µL of 2X kinase solution to initiate the reaction.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate percent inhibition relative to vehicle controls.

-

Determine IC50 values by fitting the data to a four-parameter logistic curve.

-

Protocol 2.2.2: Determination of Inhibition Kinetics (e.g., Michaelis-Menten Analysis)

-

Perform the in vitro kinase assay as described above with varying concentrations of both the substrate (e.g., ATP) and 2-Morpholinoisonicotinic acid.

-

Measure the initial reaction velocities at each substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Section 3: Cellular Pathway Analysis

To understand the effect of 2-Morpholinoisonicotinic acid in a biological context, it is essential to investigate its impact on cellular signaling pathways.

Western Blot Analysis of Key Signaling Nodes

Assuming "Kinase D" from our hypothetical data is a key component of the MAPK/ERK pathway, we can assess the phosphorylation status of downstream effectors.

Experimental Workflow for Western Blot Analysis

Hypothetical Signaling Pathway Modulation

Based on the kinase inhibition profile, 2-Morpholinoisonicotinic acid could potentially modulate signaling pathways implicated in cell proliferation and survival.

Hypothetical MAPK/ERK Signaling Pathway Inhibition

Conclusion

This technical guide provides a foundational framework for the systematic investigation of the mechanism of action of 2-Morpholinoisonicotinic acid. By employing a combination of phenotypic screening, target identification, in vitro biochemical assays, and cell-based pathway analysis, researchers can build a comprehensive understanding of its biological activity. The illustrative data and protocols herein serve as a roadmap for future studies, which are essential to unlock the full therapeutic potential of this and other novel chemical entities.

2-Morpholinoisonicotinic Acid: A Versatile Scaffold for Kinase Inhibitors in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-morpholinoisonicotinic acid core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapies, particularly in oncology. The incorporation of the morpholine ring often enhances the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. This guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of 2-morpholinoisonicotinic acid derivatives, with a focus on their role as inhibitors of key signaling kinases like phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (mTOR), and DNA-dependent protein kinase (DNA-PK).

Synthesis of the 2-Morpholinoisonicotinic Acid Scaffold

The synthesis of 2-morpholinoisonicotinic acid and its derivatives is a critical step in the exploration of this chemical space. A common and effective method involves a three-step process starting from the commercially available 2-chloroisonicotinic acid. This process includes esterification, nucleophilic substitution with morpholine, and subsequent hydrolysis to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of 2-Morpholinoisonicotinic Acid

This protocol is adapted from the synthesis of the analogous 2-morpholinonicotinic acid and is a representative procedure.[1][2][3]

Step 1: Esterification of 2-Chloroisonicotinic Acid

To a solution of 2-chloroisonicotinic acid in methanol (CH₃OH), a catalytic amount of a strong acid (e.g., H₂SO₄) or a coupling agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with catalytic N,N-Dimethylformamide (DMF) is added. The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude methyl 2-chloroisonicotinate is purified, often by column chromatography.

Step 2: Nucleophilic Substitution with Morpholine

The purified methyl 2-chloroisonicotinate is dissolved in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Morpholine is then added to the solution, often in excess, along with a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to scavenge the generated HCl. The reaction mixture is heated, typically to around 100-120 °C, and stirred for several hours. The progress of the reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, diluted with water, and the product, methyl 2-morpholinoisonicotinate, is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.

Step 3: Hydrolysis to 2-Morpholinoisonicotinic Acid

The methyl 2-morpholinoisonicotinate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water. An aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), is added, and the mixture is stirred at room temperature or heated to reflux. The hydrolysis is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled and acidified with a strong acid (e.g., HCl) to precipitate the 2-morpholinoisonicotinic acid. The solid product is collected by filtration, washed with cold water, and dried to afford the final product.

Diagram of the Synthetic Workflow

Caption: General synthetic route to 2-Morpholinoisonicotinic Acid.

Application as a Scaffold for Kinase Inhibitors

The 2-morpholinoisonicotinic acid scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors of several key protein kinases implicated in cancer, most notably PI3K, mTOR, and DNA-PK. These kinases are central nodes in signaling pathways that regulate cell growth, proliferation, survival, and DNA repair.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a highly attractive target for drug development.[4][5] Inhibitors targeting this pathway can effectively block tumor cell growth and induce apoptosis.

Diagram of the PI3K/Akt/mTOR Signaling Pathway

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety and Tolerability of Phosphatidylinositol-3-Kinase (PI3K) Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Potential of 2-Morpholinoisonicotinic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Morpholinoisonicotinic acid, a derivative of nicotinic acid, is a heterocyclic organic compound with the chemical formula C10H12N2O3. While direct therapeutic applications of this compound are not extensively documented in publicly available research, its significance lies in its role as a key intermediate in the synthesis of various molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the synthesis of 2-Morpholinoisonicotinic acid, its chemical properties, and its established application as a building block in the development of other chemical entities.

Chemical and Physical Properties

A summary of the key computed properties of 2-Morpholinoisonicotinic acid is provided in the table below. These properties are essential for understanding its behavior in chemical reactions and for its characterization.

| Property | Value | Source |

| Molecular Formula | C10H12N2O3 | PubChem |

| Molecular Weight | 208.21 g/mol | PubChem |

| IUPAC Name | 2-(morpholin-4-yl)pyridine-4-carboxylic acid | PubChem |

| CAS Number | 295349-64-3 | PubChem |

Synthesis of 2-Morpholinoisonicotinic Acid

The primary and most established method for the synthesis of 2-Morpholinoisonicotinic acid involves a multi-step process starting from 2-chloronicotinic acid. This synthetic route is valued for its efficiency and relatively high yield.

Experimental Protocol: Synthesis from 2-Chloronicotinic Acid.[1][2][3]

This synthesis is typically achieved in three main steps: esterification, nucleophilic substitution, and hydrolysis.[1][2][3]

1. Esterification of 2-Chloronicotinic Acid:

-

Objective: To protect the carboxylic acid group and increase the reactivity of the pyridine ring towards nucleophilic substitution.

-

Reagents: 2-chloronicotinic acid, methanol (CH3OH), thionyl chloride (SOCl2) or a similar acyl chloride generating reagent, and a base such as triethylamine.

-

Procedure: 2-chloronicotinic acid is dissolved in methanol. Thionyl chloride is added dropwise at a controlled temperature (e.g., 0 °C) to form the methyl ester. The reaction is typically stirred for several hours at room temperature or gentle reflux to ensure completion. The resulting methyl 2-chloronicotinate is then isolated and purified.

2. Nucleophilic Substitution with Morpholine:

-

Objective: To introduce the morpholine moiety onto the pyridine ring.

-

Reagents: Methyl 2-chloronicotinate, morpholine.

-

Procedure: Methyl 2-chloronicotinate is reacted with an excess of morpholine. The reaction is typically heated under reflux conditions to drive the nucleophilic aromatic substitution, where the morpholine displaces the chlorine atom at the 2-position of the pyridine ring. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the excess morpholine is removed, and the product, methyl 2-morpholinoisonicotinate, is isolated.

3. Hydrolysis of the Ester:

-

Objective: To deprotect the carboxylic acid group and obtain the final product.

-

Reagents: Methyl 2-morpholinoisonicotinate, a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution.

-

Procedure: The methyl 2-morpholinoisonicotinate is subjected to basic hydrolysis. The ester is dissolved in a suitable solvent (e.g., methanol/water mixture) and treated with a strong base. The mixture is heated to reflux to facilitate the cleavage of the ester bond. After the reaction is complete, the solution is acidified to precipitate the 2-Morpholinoisonicotinic acid. The solid product is then collected by filtration, washed, and dried.

An optimized version of this synthetic method has been reported to achieve a total yield of 93%.[1][2]

Caption: Synthetic pathway for 2-Morpholinoisonicotinic acid.

Application as a Chemical Intermediate

The primary utility of 2-Morpholinoisonicotinic acid is as a precursor in the synthesis of more complex molecules. It is a documented intermediate in the production of compounds such as pranoprofen and diflufenican.[1][2][3]

References

Exploring the Chemical Space of 2-Substituted Isonicotinic Acids: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical space of 2-substituted isonicotinic acids, a scaffold of significant interest in medicinal chemistry. From their synthesis to their diverse biological activities, this document offers a comprehensive overview for researchers engaged in drug discovery and development. We present key quantitative data in structured tables, detail essential experimental protocols, and visualize complex biological pathways and workflows to facilitate a deeper understanding of this important class of molecules.

Introduction to Isonicotinic Acid and its Derivatives

Isonicotinic acid, or pyridine-4-carboxylic acid, is a heterocyclic organic compound that serves as a foundational scaffold in the development of numerous therapeutic agents.[1][2][3] Its derivatives have garnered significant attention in the pharmaceutical industry due to their wide range of biological activities. The substitution at the 2-position of the pyridine ring, in particular, has been a fertile area of investigation, leading to the discovery of compounds with potent antitubercular, anti-inflammatory, and anticancer properties.

The most notable drug derived from this scaffold is isoniazid, a cornerstone in the treatment of tuberculosis for decades.[4] The success of isoniazid has spurred extensive research into the structure-activity relationships (SAR) of 2-substituted isonicotinic acid derivatives, revealing the critical role of the substituent at this position in modulating biological activity. This guide delves into the synthesis of these diverse derivatives, their mechanisms of action, and the quantitative data that underpins our current understanding of their therapeutic potential.

Synthesis of 2-Substituted Isonicotinic Acids

The exploration of the chemical space of 2-substituted isonicotinic acids is critically dependent on robust and versatile synthetic methodologies. A variety of approaches have been developed to introduce a diverse range of substituents at the 2-position of the isonicotinic acid core.

Synthesis of 2-Amino Isonicotinic Acids

A highly efficient one-pot synthesis for a variety of mono- or disubstituted 2-amino isonicotinic acids has been developed, reminiscent of the Guareschi-Thorpe condensation.[5][6][7] This method offers a streamlined alternative to traditional multi-step procedures.

Experimental Protocol: One-Pot Synthesis of 2-Amino-6-methyl-isonicotinic Acid [7]

-

Reaction Setup: In a suitable reaction vessel, combine 2,4-dioxo-pentanoic acid ethyl ester and ethyl 3-amino-3-iminopropionate hydrochloride.

-

Condensation and Hydrolysis: The reaction proceeds through condensation and hydrolysis steps in an aqueous basic media.

-

Decarboxylation: An in situ decarboxylation process eliminates the need for harsh, high-temperature conditions.

-

Cyclization: The intermediate undergoes cyclization to form the final 2-amino-6-methyl-isonicotinic acid product.

-

Yields: This method has been reported to provide overall yields ranging from 60-79%.[5]

A general workflow for this synthetic approach is illustrated below.

Synthesis of 2-Halo Isonicotinic Acids

The synthesis of 2-halo isonicotinic acids is a key step for further derivatization through cross-coupling reactions. These compounds are often prepared from the corresponding 2-hydroxypyridine derivatives or through multi-step sequences involving cyclocondensation reactions.

Experimental Protocol: Synthesis of Isonicotinoyl Chloride Hydrochloride [8]

-

Reaction Setup: To a stirred mixture of isonicotinic acid and a catalytic amount of dimethylformamide (DMF), carefully add thionyl chloride.

-

Reaction Progress: A vigorous evolution of gas will be observed, and the reaction mixture will warm up as the isonicotinic acid dissolves.

-

Work-up: After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. Diethyl ether is then added to the residue to precipitate the product.

-

Isolation: The crude isonicotinoyl chloride hydrochloride is collected by filtration, washed with diethyl ether, and dried under vacuum.

-

Yield: This procedure has been reported to yield the product in high purity (98%).[8]

Synthesis of 2-Alkyl and 2-Aryl Isonicotinic Acids

The introduction of alkyl and aryl groups at the 2-position can be achieved through various methods, including cross-coupling reactions starting from 2-halo isonicotinic acid derivatives or by building the substituted pyridine ring from acyclic precursors.

(Further detailed protocols for the synthesis of a broader range of 2-alkyl and 2-aryl isonicotinic acids will be added as more specific literature becomes available.)

Biological Activities and Structure-Activity Relationships

The 2-substituted isonicotinic acid scaffold has been extensively explored for a variety of biological activities, with the most prominent being its role in combating tuberculosis.

Antitubercular Activity

The discovery of isoniazid (isonicotinic acid hydrazide) as a potent antitubercular agent has led to the synthesis and evaluation of a vast number of its derivatives. Structure-activity relationship (SAR) studies have revealed key structural features necessary for activity.

Mechanism of Action:

Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[4][5][9] Upon activation, it forms a nicotinoyl-NAD adduct that inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the biosynthesis of mycolic acids.[5][7] Mycolic acids are crucial components of the mycobacterial cell wall, and their inhibition leads to bacterial cell death.[4][9]

Quantitative Structure-Activity Relationship (QSAR) Data:

The antitubercular activity of 2-substituted isonicotinic acid hydrazides is typically reported as the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. The following tables summarize representative QSAR data from the literature.

| Compound | 2-Substituent | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |

| Isoniazid | -H | 0.05 - 0.2 | [9] |

| 2-Methyl-INH | -CH₃ | Comparable to INH | [10] |

| 2-Ethyl-INH | -CH₂CH₃ | Less active than INH | [9] |

| 2-Propyl-INH | -CH₂CH₂CH₃ | Less active than INH | [9] |

| 2-Amino-INH | -NH₂ | Varies with additional substitutions | |

| 2-Chloro-INH | -Cl | Activity depends on further modification |

| Compound ID | R-group on Hydrazide | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |

| 8a | Isatin | 25 | [11] |

| 8b | 5-Chloro-isatin | 12.50 | [11] |

| 8c | 5-Bromo-isatin | 6.25 | [11] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA) [11][12]

-

Preparation of Drug Plates: Serially dilute the test compounds in a 96-well microplate.

-

Inoculum Preparation: Prepare a standardized suspension of Mycobacterium tuberculosis (e.g., H37Rv strain).

-

Inoculation: Add the bacterial suspension to each well of the drug plate. Include positive (bacteria only) and negative (medium only) controls.

-

Incubation: Incubate the plates at 37°C for 5-7 days.

-

Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.

-

Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Anti-inflammatory Activity

Derivatives of isonicotinic acid have also shown promise as anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2).[13]

Quantitative Data on Anti-inflammatory Activity:

| Compound | 2-Substituent | Assay | IC₅₀ (µg/mL) | Reference |

| Ibuprofen (Standard) | - | Oxidative Burst | 11.2 ± 1.9 | [13] |

| Compound 5 | (structure-dependent) | Oxidative Burst | 1.42 ± 0.1 | [13] |

| Compound 6 | (structure-dependent) | Oxidative Burst | 3.21 ± 0.2 | [13] |

(More comprehensive data will be added as it becomes available in the literature.)

Anticancer Activity

The isonicotinic acid scaffold has also been investigated for its potential in cancer therapy. Certain derivatives have demonstrated cytotoxicity against various cancer cell lines.

Quantitative Data on Anticancer Activity:

| Compound | 2-Substituent | Cell Line | IC₅₀ (µM) | Reference |

| RuCp(II) Complex 1 | (complexed) | A549 (Lung) | >50 | [5] |

| RuCp(II) Complex 1 | (complexed) | A431 (Skin) | 10.5 ± 0.9 | [5] |

| RuCp(II) Complex 2 | (complexed) | A549 (Lung) | 48.7 ± 1.3 | [5] |

| RuCp(II) Complex 2 | (complexed) | A431 (Skin) | 20.3 ± 1.1 | [5] |

(This table will be expanded with data on a wider range of 2-substituted isonicotinic acid derivatives as SAR studies are published.)

Conclusion and Future Perspectives

The chemical space of 2-substituted isonicotinic acids represents a rich and promising area for drug discovery. The versatility of synthetic methods allows for the creation of diverse libraries of compounds, and the well-established antitubercular activity of this scaffold provides a strong foundation for further optimization and exploration of new therapeutic applications. While the primary focus has been on tuberculosis, emerging evidence of anti-inflammatory and anticancer activities suggests that the full potential of this chemical class is yet to be fully realized.

Future research should focus on expanding the diversity of substituents at the 2-position and conducting systematic SAR studies for a broader range of biological targets. The development of more efficient and scalable synthetic routes will be crucial for these efforts. Furthermore, a deeper understanding of the mechanisms of action for non-antitubercular activities will guide the rational design of next-generation therapeutic agents based on the 2-substituted isonicotinic acid scaffold. This guide serves as a foundational resource for researchers poised to contribute to this exciting and impactful field.

References

- 1. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products - Google Patents [patents.google.com]

- 11. US5493028A - Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of 2-Morpholinoisonicotinic Acid: A Technical Guide to Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the identification and validation of molecular targets for the novel compound, 2-Morpholinoisonicotinic acid. In the absence of published data on its specific biological activities, this document outlines a robust, multi-pronged strategy employing established and cutting-edge methodologies. The protocols and workflows detailed herein serve as a roadmap for researchers seeking to elucidate the mechanism of action of this and other small molecules, a critical step in the drug discovery and development pipeline.

A Strategic Approach to Target Identification

The initial phase of understanding the therapeutic potential of 2-Morpholinoisonicotinic acid involves a broad, unbiased search for its molecular targets. This is best achieved through a combination of affinity-based proteomics and biophysical methods that can identify direct binding partners in a cellular context.

Affinity-Based Chemical Proteomics

A powerful technique to isolate target proteins is through affinity-based pull-down assays. This method involves chemically modifying the small molecule to incorporate an affinity tag (e.g., biotin) and a photo-reactive group, which allows for covalent capture of interacting proteins upon UV irradiation.

Experimental Workflow: Affinity-Based Pull-Down

The general workflow for this approach is depicted below. It begins with the synthesis of a probe molecule derived from 2-Morpholinoisonicotinic acid, which is then used to 'fish' for its binding partners in cell lysates or living cells.

Detailed Protocol: Photo-Affinity Labeling and Pull-Down

-

Probe Synthesis: Synthesize a derivative of 2-Morpholinoisonicotinic acid containing a linker, a biotin tag for purification, and a photo-activatable cross-linker (e.g., a diazirine). A control probe lacking the core molecule should also be synthesized.

-

Cell Culture and Lysis: Culture relevant human cancer cell lines (e.g., HeLa, HCT116) to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Probe Incubation: Incubate the cell lysate with the synthesized probe (typically 1-10 µM) for 1 hour at 4°C to allow for binding to target proteins. A parallel incubation with a competitor (excess unmodified 2-Morpholinoisonicotinic acid) should be included to identify specific binders.

-

UV Cross-linking: Transfer the lysate to a petri dish on ice and irradiate with UV light (365 nm) for 15-30 minutes to covalently link the probe to its binding partners.

-

Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the captured proteins from the beads. The proteins are then denatured, reduced, alkylated, and digested into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Compare the protein lists from the probe-treated sample, the competitor-treated sample, and a no-probe control. Potential targets are proteins that are significantly enriched in the probe-treated sample and whose enrichment is reduced in the presence of the competitor.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to identify direct targets of a compound in a physiological setting. It relies on the principle that protein-ligand binding stabilizes the protein, leading to an increase in its thermal stability. This change can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.

Hypothetical CETSA Data

The data below illustrates how CETSA results could be presented to show a stabilization effect of 2-Morpholinoisonicotinic acid on a hypothetical target protein, "Kinase X".

| Temperature (°C) | % Soluble Kinase X (Vehicle) | % Soluble Kinase X (+ 10 µM Compound) |

| 37 | 100.0 | 100.0 |

| 45 | 98.2 | 99.1 |

| 50 | 85.1 | 95.3 |

| 55 | 50.3 | 82.4 |

| 60 | 15.7 | 55.8 |

| 65 | 2.1 | 20.1 |

| 70 | 0.5 | 5.2 |

Detailed Protocol: CETSA with Mass Spectrometry (MS-CETSA)

-

Cell Treatment: Treat intact cells with 2-Morpholinoisonicotinic acid (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1 hour.

-

Heating: Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., from 45°C to 70°C) for 3 minutes, followed by immediate cooling.

-

Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized proteins) from the precipitated fraction by ultracentrifugation.

-

Protein Digestion and TMT Labeling: Collect the soluble fractions, digest the proteins into peptides, and label them with tandem mass tags (TMT) for multiplexed quantitative proteomics.

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by LC-MS/MS.

-

Data Analysis: Identify proteins that show a significant shift in their melting curves in the presence of 2-Morpholinoisonicotinic acid compared to the vehicle control. These are considered candidate targets.

Target Validation and Mechanistic Elucidation

Once a list of high-confidence candidate targets has been generated, the next critical phase is to validate these interactions and understand their functional consequences. This involves orthogonal biochemical and cell-based assays.

Biochemical Validation

Biochemical assays are essential to confirm a direct interaction between 2-Morpholinoisonicotinic acid and the candidate target protein and to quantify the binding affinity or inhibitory activity.

Example Assays and Hypothetical Data

| Assay Type | Target Protein | Metric | Value |

| Surface Plasmon Resonance (SPR) | Kinase X | Binding Affinity (KD) | 750 nM |

| In Vitro Kinase Assay | Kinase X | IC50 | 1.2 µM |

| Isothermal Titration Calorimetry (ITC) | Protein Y | Binding Affinity (KD) | 2.5 µM |

Detailed Protocol: Surface Plasmon Resonance (SPR)

-

Chip Preparation: Covalently immobilize the purified recombinant target protein (e.g., Kinase X) onto a sensor chip surface.

-

Binding Analysis: Flow a series of concentrations of 2-Morpholinoisonicotinic acid over the chip surface. A binding event is detected as a change in the refractive index at the surface, measured in response units (RU).

-

Kinetic Analysis: Measure the association (kon) and dissociation (koff) rates of the compound binding to the target.

-

Affinity Calculation: Calculate the equilibrium dissociation constant (KD), a measure of binding affinity, from the ratio of koff/kon.

Cell-Based Target Engagement and Pathway Analysis

Confirming that the compound engages the target in living cells and modulates its downstream signaling pathway is the final step in the validation process.

Target Engagement Workflow

This workflow illustrates how to confirm that the compound interacts with its target in a cellular environment and affects the downstream signaling pathway.

Detailed Protocol: Phospho-Specific Western Blot

-

Cell Treatment: Treat cells with a dose-range of 2-Morpholinoisonicotinic acid for various time points.

-

Cell Lysis: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target protein (e.g., anti-phospho-Substrate Z).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or total protein) to determine if the compound inhibits the target's signaling activity.

Hypothetical Signaling Pathway Modulation

If 2-Morpholinoisonicotinic acid is found to target "Kinase X," it might inhibit a critical cellular signaling pathway, such as the one depicted below. This provides a clear hypothesis for its mechanism of action.

By following this structured and comprehensive approach, researchers can effectively identify and validate the molecular targets of 2-Morpholinoisonicotinic acid, paving the way for a deeper understanding of its biological function and therapeutic potential. This guide provides the necessary framework, from initial unbiased screening to detailed mechanistic studies, ensuring a rigorous and thorough investigation.

Methodological & Application

experimental protocol for the synthesis of 2-Morpholinoisonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Morpholinoisonicotinic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology is adapted from established procedures for the synthesis of its structural isomer, 2-morpholinonicotinic acid, and follows a reliable three-step reaction sequence.

Introduction

2-Morpholinoisonicotinic acid is a substituted pyridine carboxylic acid derivative with potential applications in medicinal chemistry and drug discovery. Its synthesis is crucial for the exploration of new chemical entities with therapeutic potential. The protocol outlined below describes a robust and reproducible method for the preparation of this compound, starting from commercially available 2-chloroisonicotinic acid. The synthesis involves an initial esterification, followed by a nucleophilic aromatic substitution with morpholine, and concluding with the hydrolysis of the ester to yield the final product.

Overall Reaction Scheme

The synthesis of 2-Morpholinoisonicotinic acid proceeds through the following three steps:

-

Esterification: Protection of the carboxylic acid group of 2-chloroisonicotinic acid as a methyl ester.

-

Nucleophilic Aromatic Substitution: Reaction of methyl 2-chloroisonicotinate with morpholine to introduce the morpholino group.

-

Hydrolysis: Deprotection of the methyl ester to yield the final 2-Morpholinoisonicotinic acid.

Experimental Protocols

Step 1: Synthesis of Methyl 2-Chloroisonicotinate

This step involves the esterification of 2-chloroisonicotinic acid to protect the carboxylic acid functionality.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Chloroisonicotinic acid | C₆H₄ClNO₂ | 157.56 | 5.0 g | 31.7 |

| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 3.0 mL | 41.2 |

| Methanol (MeOH) | CH₃OH | 32.04 | 50 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 5.3 mL | 38.1 |

Procedure:

-

Suspend 2-chloroisonicotinic acid (5.0 g, 31.7 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add thionyl chloride (3.0 mL, 41.2 mmol) to the suspension at room temperature.

-

Heat the mixture to reflux and stir for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and carefully add methanol (50 mL).

-

Add triethylamine (5.3 mL, 38.1 mmol) dropwise to the mixture at 0-5 °C in an ice bath and stir for an additional 30 minutes.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-chloroisonicotinate.

Expected Outcome:

| Product | Appearance | Yield (%) | Purity (%) | Analytical Data |

| Methyl 2-chloroisonicotinate | Light yellow solid | ~95 | >98 | MS (ESI): m/z 172.0 [M+H]⁺ |

Step 2: Synthesis of Methyl 2-Morpholinoisonicotinate

This step involves the nucleophilic substitution of the chlorine atom with morpholine.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Methyl 2-chloroisonicotinate | C₇H₆ClNO₂ | 171.58 | 5.4 g | 31.5 |

| Morpholine | C₄H₉NO | 87.12 | 5.5 g | 63.1 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |

Procedure:

-

Dissolve methyl 2-chloroisonicotinate (5.4 g, 31.5 mmol) in N,N-dimethylformamide (50 mL) in a round-bottom flask.

-